Product packaging for Karahanaenol(Cat. No.:)

Karahanaenol

Cat. No.: B1243545
M. Wt: 154.25 g/mol
InChI Key: VKAFINVFYIQQEY-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Chemistry Research

Karahanaenol belongs to the vast and diverse class of natural products known as monoterpenoids. These compounds, constructed from two isoprene (B109036) units, are fundamental components of essential oils in many plants and are responsible for their characteristic aromas and flavors. acs.orgacs.org Monoterpenoids can be acyclic, monocyclic, or bicyclic, and their chemical diversity is a subject of extensive research due to their significance in the food, fragrance, and pharmaceutical industries. acs.orgmdpi.com

This compound is a cyclic monoterpenoid alcohol. acs.org Its structure is closely related to karahanaenone, a ketone found in hop oil. acs.orgresearchgate.net The study of this compound is often linked to the synthesis and transformation of other monoterpenoids. For instance, it can be synthesized from readily available natural precursors like (R)-limonene, a major component of citrus oils, and geraniol (B1671447). acs.orgrsc.org The investigation of such synthetic pathways is a key area in monoterpenoid chemistry, aiming to produce valuable compounds from abundant natural resources. acs.org

Historical Perspectives on this compound Studies

The history of this compound is intrinsically linked to the study of hop oil, a key ingredient in brewing. This compound, along with its precursor karahanaenone, was first identified as a constituent of hop oil by Naya and Kotake in 1968. acs.org This discovery opened the door for further investigation into its chemical properties and synthesis.

Early research focused on elucidating its structure and developing methods for its synthesis. A significant advancement was the development of synthetic routes from other monoterpenoids. For example, the synthesis of this compound from geraniol was reported, exploring electrophilic cyclization concepts. rsc.org Another important pathway involves the ring enlargement of terpinolene (B10128) oxide, derived from (R)-limonene, to form karahanaenone, which can then be reduced to this compound. acs.orgacs.orgresearchgate.net

A pivotal aspect of this compound research has been the study of its stereoisomers. It was discovered that the individual enantiomers of this compound possess distinct organoleptic properties, with varying degrees of fruity and woody odors. acs.orgacs.org This led to the development of chemoenzymatic and microbial methods to produce specific enantiomers, such as the use of lipases and various microbial cultures like Aspergillus niger and Fusarium solani for the asymmetric reduction of karahanaenone. acs.orgresearchgate.netrjpbcs.com

Current Research Landscape and Future Directions in this compound Science

The current research on this compound continues to build upon its historical foundations, with a strong focus on stereoselective synthesis and the exploration of its biological activities. The development of efficient and environmentally friendly synthetic methods, particularly those employing biocatalysts, remains a significant area of interest. acs.orgmdpi.comdntb.gov.ua Lipase-mediated resolutions, for instance, are considered a highly effective method for obtaining homochiral (R)- and (S)-Karahanaenol. acs.orgnih.govcnr.it

Recent studies have also identified this compound in the essential oils of other plants, such as Cupressus sempervirens (Mediterranean cypress), suggesting a wider distribution in nature than initially thought. researchgate.net This opens up new avenues for investigating its biosynthesis in different plant species. The biosynthetic pathways of many plant secondary metabolites, including monoterpenoids, are complex and involve numerous enzymes and regulatory factors. mdpi.comfrontiersin.orgrjonco.commdpi.com Understanding the specific enzymes and genes involved in this compound biosynthesis could enable its production through metabolic engineering in microbial or plant systems.

In terms of applications, research has pointed towards the potential of this compound and its derivatives. For example, it has been found to exhibit insecticidal properties. ontosight.ai The distinct aromas of its enantiomers also make it a valuable compound for the flavor and fragrance industry. researchgate.net

Future research is likely to focus on several key areas:

Elucidation of Biosynthetic Pathways: Unraveling the complete biosynthetic pathway of this compound in hops and other plants will be a major focus.

Novel Synthetic Strategies: The development of more sustainable and efficient synthetic methods, including novel catalytic systems, will continue to be a priority.

Exploration of Biological Activities: A broader investigation into the biological activities of this compound and its derivatives could uncover new applications in agriculture or medicine.

Derivatization and Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound could lead to compounds with enhanced or novel properties.

Research Findings on this compound

Synthesis and Precursors of this compound

PrecursorSynthetic IntermediateKey Reagents/CatalystsResulting CompoundReference(s)
(R)-LimoneneTerpinolene oxideMontmorillonite (B579905) clay catalystKarahanaenone acs.orgacs.orgresearchgate.net
GeraniolAllylsilane derivativeDodecamethylcyclohexasilane, Methyl-lithium, m-CPBA, Boron trifluoride-diethyl etherThis compound rsc.org
Karahanaenone-Lithium aluminum hydrideRacemic this compound acs.org
Karahanaenone-Aspergillus niger, Glomerella cingulata, Streptomyces aureofaciens, Bacillus subtilis(S)-Karahanaenol researchgate.netrjpbcs.com
Karahanaenone-Fusarium solani(R)-Karahanaenol researchgate.net
Racemic this compound Acetate (B1210297)-Pseudomonas cepacia lipase (B570770)(R)- and (S)-Karahanaenol acs.org

Natural Occurrence of this compound and Related Compounds

CompoundPlant SourcePlant PartReference(s)
This compoundHumulus lupulus (Hop)Oil acs.orgacademicjournals.orghopscompany.combeersmith.comscottjanish.comabstraxhops.com
This compoundCupressus sempervirensLeaves researchgate.net
KarahanaenoneHumulus lupulus (Hop)Oil acs.orgresearchgate.netacademicjournals.orghopscompany.combeersmith.comscottjanish.comabstraxhops.com
KarahanaenoneCupressus sempervirensLeaves researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1243545 Karahanaenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,5-trimethylcyclohept-4-en-1-ol

InChI

InChI=1S/C10H18O/c1-8-4-5-9(11)10(2,3)7-6-8/h6,9,11H,4-5,7H2,1-3H3

InChI Key

VKAFINVFYIQQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(CC1)O)(C)C

Synonyms

2,2,5-trimethylcyclohept-4-en-1-one
karahanaenol

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Karahanaenol

Endogenous Biosynthesis in Plant Systems: The Hop Plant as a Primary Source

Karahanaenol is notably present in the essential oil of the hop plant (Humulus lupulus L.), a member of the Cannabaceae family. wikipedia.org Hops are renowned for their use in the brewing industry, where the secondary metabolites found in the female inflorescences, or "cones," contribute to the characteristic bitterness, aroma, and flavor of beer. researchgate.netmdpi.com These valuable compounds, including this compound, are synthesized and stored in the lupulin glands, which are glandular trichomes on the cones. nih.govnih.gov

The biosynthesis of monoterpenes like this compound in hops originates from the methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com This fundamental metabolic route produces the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The condensation of IPP and DMAPP yields geranyl diphosphate (GPP), a ten-carbon molecule that serves as the universal precursor for all monoterpenes. pnas.org

While a specific "this compound synthase" has not been definitively identified in Humulus lupulus, the formation of this compound is understood to proceed through the action of terpene synthases (TPSs). These enzymes catalyze the conversion of GPP into a diverse array of cyclic and acyclic monoterpenes. nih.gov Research on hop trichomes has identified several monoterpene synthases, including one that produces myrcene, a major component of hop essential oil. nih.govpnas.org It is hypothesized that this compound is formed either through the action of a specific, yet-to-be-characterized terpene synthase that directly cyclizes GPP, or through the subsequent enzymatic modification of a more common monoterpene intermediate.

The biosynthesis of these valuable secondary metabolites is influenced by various factors, including the specific hop cultivar, environmental conditions, and the developmental stage of the hop cones. researchgate.net

Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation

The isolation and purification of this compound from its natural sources, primarily hop essential oil, rely on a combination of advanced chromatographic and spectroscopic methods. These techniques are essential for separating the complex mixture of compounds present in the essential oil and for confirming the precise chemical structure of this compound.

The initial step often involves the extraction of the essential oil from the hop cones. This can be achieved through methods such as steam distillation or supercritical fluid extraction (SFE) with carbon dioxide. nih.govresearchgate.net SFE is a particularly effective method as it allows for the fractionation of the hop extract by varying the pressure and temperature, which can provide an initial enrichment of the monoterpene fraction containing this compound. researchgate.netnih.gov

Column Chromatography is a fundamental technique used for the separation of the components of the essential oil. acs.org In this process, the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the different compounds in the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. wikipedia.org By carefully selecting the stationary and mobile phases, it is possible to isolate this compound from other terpenes and constituents of the hop oil. The fractions collected from the column are typically analyzed by Thin Layer Chromatography (TLC) to monitor the separation process.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. shimadzu.commdpi.com In GC, the volatile components of a sample are separated as they travel through a long, thin capillary column. sci-hub.se The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a characteristic pattern. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparing it to spectral libraries. sci-hub.se GC-MS is widely used in the analysis of hop essential oils to determine their chemical composition. shimadzu.comtsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of isolated compounds. researchgate.net Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum allow chemists to piece together the precise structure of this compound and confirm its stereochemistry.

Below are the characteristic spectroscopic data for this compound:

Spectroscopic Data for this compound

Technique Data
¹H NMR (Proton NMR) δ (ppm): 5.58 (m, 1H), 2.69 (m, 2H), 2.31-1.99 (m, 4H), 1.67 (s, 3H), 1.03 (s, 3H), 1.02 (s, 3H)
Mass Spectrometry (MS) m/z: 152 [M⁺], 137, 109, 95 (100%), 81, 41

Biosynthetic Pathways and Mechanistic Elucidation of Karahanaenol

Karahanaenol is a cyclic monoterpenoid found in plants, notably in hops (Humulus lupulus), where it contributes to the essential oil profile. researchgate.netresearchgate.net The biosynthesis of this compound, like other terpenoids, follows a complex pathway involving specific precursors, intermediates, and enzymatic catalysts.

Synthetic Methodologies for Karahanaenol and Its Analogues

Total Chemical Synthesis Approaches

The construction of the karahanaenol scaffold through purely chemical means has presented unique challenges, prompting the development of innovative synthetic strategies. These approaches often leverage readily available monoterpene precursors and employ sophisticated cyclization and rearrangement reactions.

Synthesis from Monoterpene Precursors

The structural relationship between this compound and common monoterpenes has made the latter attractive starting points for its synthesis. Key precursors that have been successfully utilized include linalool, limonene (B3431351), and terpinolene (B10128) oxide.

Ring Enlargement and Cyclization Strategies in this compound Synthesis

The formation of the distinctive seven-membered ring of this compound is a critical step in its total synthesis. Ring enlargement of more common six-membered ring precursors and direct cyclization of acyclic precursors are the two primary strategies employed.

A prominent example of ring enlargement involves the isomerization of terpinolene oxide, derived from (R)-limonene, using a montmorillonite (B579905) clay catalyst to form karahanaenone. acs.orgacs.orgnih.gov This reaction effectively expands the six-membered ring of the precursor into the seven-membered ring of the target ketone.

Electrophilic cyclization of acyclic precursors represents another powerful approach. For instance, the synthesis of this compound from geraniol (B1671447) has been achieved through the electrophilic cyclization of an allylsilane derivative. rsc.orgrsc.org This method mimics a proposed biosynthetic pathway and provides a direct route to the seven-membered ring system. The key step involves the cyclization of an allylsilane, which acts as an effective terminating unit in the formation of the cyclic compound. Other cyclization strategies have also been explored, including those involving radical opening of acyclic epoxypolyenes and various metal-catalyzed cyclizations. beilstein-journals.orgcapes.gov.brresearchgate.netnih.gov The choice of cyclization strategy often depends on the desired stereochemistry and the availability of starting materials.

Application of Lewis Acid Catalysis and Allylsilane Chemistry in this compound Synthesis

Lewis acid catalysis and allylsilane chemistry have proven to be instrumental in the synthesis of this compound, particularly in controlling the stereochemistry and efficiency of cyclization reactions.

The synthesis of this compound from geraniol via an allylsilane intermediate highlights the utility of this chemistry. rsc.orgrsc.org In this approach, geraniol is first converted to its corresponding methyl ether, which is then photolyzed to generate an allylsilane. This allylsilane undergoes an electrophilic cyclization promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to yield this compound. The use of the allylsilane moiety is crucial as it directs the cyclization in a manner consistent with bond polarization, a challenge in the direct electrophilic cyclization of geraniol itself. This strategy has been shown to be effective for the formation of not only seven-membered rings but also five- and six-membered rings in other contexts. researchgate.net The application of Lewis acids in promoting such cyclizations is a common theme in the synthesis of complex cyclic terpenoids. beilstein-journals.org

Chemoenzymatic and Biocatalytic Synthesis of this compound

In pursuit of more sustainable and stereoselective synthetic routes, researchers have turned to biocatalysis. Chemoenzymatic and microbial transformation methods offer elegant solutions for producing specific enantiomers of this compound, which often exhibit distinct sensory properties.

Microbial Biotransformation of Karahanaenone to this compound

The asymmetric reduction of karahanaenone to this compound using various microorganisms is a well-established biocatalytic approach. researchgate.netresearchgate.net This method leverages the inherent stereoselectivity of microbial enzymes to produce enantiomerically enriched this compound.

Several fungal and bacterial strains have been successfully employed for this transformation. Notably, Aspergillus niger, Glomerella cingulata, Streptomyces aureofaciens, and Bacillus subtilis have been shown to reduce karahanaenone to the (S)-enantiomer of this compound with high enantiomeric excess. researchgate.netresearchgate.netrjpbcs.com Conversely, the use of Fusarium solani results in the formation of the (R)-enantiomer. researchgate.netresearchgate.net The choice of microorganism is therefore critical in determining the chirality of the final product. The biotransformation process typically involves incubating the substrate, karahanaenone, with a culture of the selected microorganism. rjpbcs.comresearchgate.netresearchgate.netnih.gov The enzymes within the microbial cells then catalyze the stereoselective reduction of the ketone to the corresponding alcohol. This approach is part of a broader field of microbial transformations of terpenoids and other organic compounds, which is increasingly recognized for its potential in green chemistry and the synthesis of valuable pharmaceutical and fragrance compounds. nih.govnih.govnih.gov

Microbial Biotransformation of Karahanaenone to this compound
MicroorganismEnantiomer of this compound ProducedReference
Aspergillus niger(S)-Karahanaenol researchgate.netresearchgate.netrjpbcs.com
Glomerella cingulata(S)-Karahanaenol researchgate.netresearchgate.net
Streptomyces aureofaciens(S)-Karahanaenol researchgate.netresearchgate.net
Bacillus subtilis(S)-Karahanaenol researchgate.netresearchgate.net
Fusarium solani(R)-Karahanaenol researchgate.netresearchgate.net

Lipase-Mediated Enantioselective Resolution and Asymmetric Synthesis

Lipases have emerged as versatile biocatalysts for the enantioselective synthesis and resolution of chiral alcohols, including this compound. mdpi.comdntb.gov.uapubtexto.com These enzymes can catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity, making them valuable tools for obtaining enantiomerically pure compounds. jocpr.com

One successful strategy involves the resolution of racemic this compound through lipase-catalyzed enantiospecific alcoholysis of its acetate (B1210297) derivative. acs.orgacs.orgnih.gov In this process, racemic this compound is first chemically acetylated. The resulting racemic this compound acetate is then subjected to alcoholysis in the presence of a lipase (B570770), such as Pseudomonas cepacia lipase. acs.orgacs.org The lipase selectively catalyzes the alcoholysis of one enantiomer of the acetate, leaving the other enantiomer unreacted. acs.orgacs.org For instance, using P. cepacia lipase, (R)-karahanaenol can be obtained with high enantiomeric excess, while the unreacted (S)-karahanaenol acetate can be recovered and subsequently hydrolyzed to afford (S)-karahanaenol. acs.org The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. acs.orgresearchgate.net While lipases from Candida rugosa and porcine pancreas have shown some selectivity, P. cepacia lipase has demonstrated superior results in the alcoholysis of this compound acetate. acs.orgacs.org This chemoenzymatic approach, which combines chemical synthesis with biocatalytic resolution, provides an effective route to both enantiomers of this compound from a readily available starting material like (R)-limonene. acs.orgacs.orgcnr.it

Lipase-Mediated Resolution of this compound Derivatives
Lipase SourceReaction TypeSubstrateProduct(s)Enantiomeric Excess (ee)Reference
Pseudomonas cepaciaEnantiospecific alcoholysis(±)-Karahanaenol acetate(R)-Karahanaenol and (S)-Karahanaenol acetate94% for (R)-Karahanaenol acs.orgacs.org
Candida rugosaAcyl transfer(±)-KarahanaenolEnantioenriched this compound48-56% acs.orgacs.org

Engineering of Microbial Strains for Enhanced this compound Production

The industrial-scale production of valuable natural compounds like this compound through microbial fermentation presents a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources. researchgate.net Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, is a powerful tool for developing high-performance microbial cell factories. tudelft.nlmdpi.com While specific research on fully engineered de novo production of this compound from simple carbon sources is still an emerging area, established metabolic engineering strategies can be applied to enhance its synthesis in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov

The core principles for enhancing the production of a target metabolite involve several key approaches: nih.gov

Increasing Precursor Supply: The biosynthesis of monoterpenes like this compound depends on the availability of universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. Engineering strategies would focus on overexpressing rate-limiting enzymes in these pathways to increase the metabolic flux towards terpene synthesis. nih.gov

Redirecting Carbon Flux: To maximize the carbon flow towards this compound, it is crucial to down-regulate or eliminate competing metabolic pathways that divert precursors away from the target product. tudelft.nlnih.gov This can be achieved through gene knockouts or using technologies like CRISPR-Cas for precise genome editing. mdpi.com

Expression of Heterologous Genes: Introducing and optimizing the expression of genes from other organisms is fundamental. For this compound, this would involve expressing a suitable geranyl pyrophosphate (GPP) synthase and a specific terpene synthase capable of cyclizing GPP to the this compound skeleton. tudelft.nl

A related and practical approach that has been demonstrated is the use of microbial biotransformation for the stereoselective synthesis of this compound enantiomers from its precursor, karahanaenone. This method leverages the enzymatic machinery of microorganisms to perform specific chemical reactions. For example, various microbial cultures have been successfully used for the asymmetric reduction of karahanaenone. acs.org The (S)-enantiomer of this compound has been produced with high enantiomeric excess using microorganisms such as Glomerella cingulata, Aspergillus niger, Streptomyces aureofaciens, and Bacillus subtilis. researchgate.net In contrast, the (R)-enantiomer was obtained using Fusarium solani. researchgate.net These processes highlight the potential of microorganisms as biocatalysts for producing specific, optically active isomers of this compound.

Table 1: Microbial Biotransformation of Karahanaenone to this compound

Microorganism Precursor Product Key Transformation Reference
Glomerella cingulata Karahanaenone (S)-Karahanaenol Asymmetric Reduction researchgate.net
Aspergillus niger Karahanaenone (S)-Karahanaenol Asymmetric Reduction researchgate.net
Streptomyces aureofaciens Karahanaenone (S)-Karahanaenol Asymmetric Reduction researchgate.net
Bacillus subtilis Karahanaenone (S)-Karahanaenol Asymmetric Reduction researchgate.net

Semi-Synthetic Derivatization of this compound and Karahanaenone

Semi-synthesis is a valuable strategy in medicinal and fragrance chemistry that involves the chemical modification of a readily available natural product to create novel analogues with potentially enhanced or different properties. numberanalytics.comresearchgate.net this compound and its precursor ketone, karahanaenone, serve as excellent starting scaffolds for such modifications due to their reactive functional groups—the hydroxyl group in this compound and the carbonyl group in karahanaenone. Common derivatization reactions include oxidation, reduction, and acylation. numberanalytics.com

A key example of derivatization involves the biotransformation of karahanaenone using genetically engineered microorganisms. In one study, karahanaenone was metabolized by an engineered strain of Salmonella typhimurium (OY1002/2A6) that expresses the human cytochrome P450 enzyme, CYP2A6. researchgate.net This biocatalytic system oxidized karahanaenone at different positions on its carbon skeleton, yielding two new hydroxylated metabolites. The structures of these novel compounds were identified as (6R)-hydroxykarahanaenone and 10-hydroxykarahanaenone through NMR and infrared spectroscopy. researchgate.net This demonstrates how biotransformation can be employed as a semi-synthetic tool to generate new derivatives that might be challenging to produce through conventional chemical methods.

Beyond biotransformation, standard organic chemistry reactions can be applied. The hydroxyl group of this compound can be readily modified through reactions such as:

Esterification/Acylation: Reaction of this compound with various acyl chlorides or anhydrides can produce a library of ester derivatives. beilstein-journals.org For instance, lipase-catalyzed enantiospecific alcoholysis of this compound acetate is a known method for resolving its enantiomers, highlighting the feasibility of forming and cleaving ester bonds. acs.orgnih.gov

Oxidation: The secondary alcohol in this compound can be oxidized back to karahanaenone using standard oxidizing agents.

The carbonyl group in karahanaenone is also a prime target for modification:

Reduction: As previously discussed, the reduction of karahanaenone is the primary route to this compound. This can be achieved chemically, for example with lithium aluminum hydride, or through microbial reduction to yield specific enantiomers. acs.orgresearchgate.net

Alkylation: The carbon atoms adjacent to the carbonyl group (alpha-carbons) can potentially be alkylated to introduce new substituents.

These semi-synthetic modifications allow for the systematic exploration of the structure-activity relationship of the this compound scaffold, potentially leading to the discovery of new compounds with unique fragrances or biological activities. researchgate.net

Table 2: Semi-Synthetic Derivatives of Karahanaenone

Starting Material Method/Reagent Derivative(s) Reference
Karahanaenone Biotransformation with S. typhimurium expressing CYP2A6 (6R)-hydroxykarahanaenone, 10-hydroxykarahanaenone researchgate.net
Karahanaenone Lithium Aluminum Hydride (LiAlH₄) Racemic this compound acs.org

Structural Elucidation and Characterization of Karahanaenol and Its Metabolites

Advanced Spectroscopic Techniques in Karahanaenol Structure Determination (e.g., NMR, MS, IR)

The elucidation of the molecular structure of this compound and its related compounds is achieved through the synergistic use of several advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. numberanalytics.comlehigh.edu Each technique provides unique and complementary pieces of the structural puzzle.

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum would confirm the presence of a hydroxyl (-OH) group, a key functional group in this alcohol.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. lehigh.edu High-resolution mass spectrometry can yield the exact molecular formula, which helps in determining the number of rings or double bonds within the molecule. lehigh.edu The fragmentation pattern observed in the mass spectrum offers additional clues about the structural components of the molecule. numberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is arguably the most powerful tool for detailed structure elucidation. youtube.com

¹H NMR provides information about the chemical environment of each hydrogen atom, the number of hydrogens responsible for each signal (through integration), and the connectivity between adjacent protons (through spin-spin splitting patterns). lehigh.edu

¹³C NMR reveals the number of unique carbon environments in the molecule.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular skeleton.

The combined data from these spectroscopic methods allow for an unambiguous determination of the structure of this compound. researchgate.net

Table 1: Spectroscopic Techniques for Structural Elucidation

Spectroscopic Technique Information Provided
Infrared (IR) Spectroscopy Identifies functional groups (e.g., -OH in this compound). masterorganicchemistry.com
Mass Spectrometry (MS) Determines molecular weight, molecular formula, and fragmentation patterns. lehigh.edu
¹H NMR Spectroscopy Reveals the chemical environment, number, and connectivity of hydrogen atoms. lehigh.edu
¹³C NMR Spectroscopy Shows the number of distinct carbon environments.

| 2D NMR (e.g., COSY, HMBC) | Establishes the connectivity between atoms to build the molecular framework. |

Chiral Analysis and Stereochemical Assignment of this compound Enantiomers

Chirality is a key feature of many natural compounds, and this compound is no exception, existing as two non-superimposable mirror images, or enantiomers: (+)-karahanaenol and (-)-karahanaenol. The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial as it often dictates the biological activity of the molecule. The assignment of the absolute configuration (R or S) to each chiral center is a critical step in its characterization. youtube.com

The separation and analysis of these enantiomers are typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). uma.esresearchgate.net These methods utilize a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. nih.gov The determination of the enantiomeric excess (ee), which measures the purity of one enantiomer over the other, is a key aspect of this analysis. uma.es

Microbial asymmetric reduction of the precursor, karahanaenone, has been a successful strategy for producing specific enantiomers of this compound. researchgate.net For instance, microorganisms like Glomerella cingulata, Aspergillus niger, Streptomyces aureofaciens, and Bacillus subtilis have been used to produce the (S)-enantiomer with high enantiomeric excess. researchgate.net Conversely, the (R)-enantiomer of this compound has been obtained using Fusarium solani. researchgate.netresearchgate.net

The definitive assignment of the stereochemistry often requires a combination of techniques. While chromatographic methods can separate the enantiomers, spectroscopic methods like Electronic Circular Dichroism (ECD) can provide information to unambiguously assign the absolute configuration of each enantiomer. nih.gov Total synthesis of the compound with a known stereochemical outcome can also serve to confirm the structure of the naturally occurring enantiomer. rsc.org

Table 2: Methods for Chiral Analysis and Stereochemical Assignment

Method Application
Chiral Gas/Liquid Chromatography Separation and quantification of enantiomers. uma.esresearchgate.net
Microbial Asymmetric Reduction Stereoselective synthesis of specific enantiomers. researchgate.net
Electronic Circular Dichroism (ECD) Helps in the unambiguous assignment of absolute configuration. nih.gov

| Asymmetric Total Synthesis | Confirms the stereochemistry of a natural product. rsc.org |

Structural Analysis of this compound Biotransformation Products (e.g., Hydroxykarahanaenone)

The study of how this compound is metabolized, or biotransformed, in biological systems is essential for understanding its complete biological profile. The biotransformation of its precursor, karahanaenone, has been investigated, leading to the identification of new hydroxylated metabolites.

In one study, the in vitro biotransformation of karahanaenone was examined using cytochrome P450 (CYP) 2A6. nih.gov This investigation, employing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), revealed that karahanaenone was oxidized to two primary metabolites. nih.gov To produce these metabolites in larger quantities for structural analysis, the biotransformation was also carried out using Salmonella typhimurium engineered to express CYP2A6. nih.gov

The structures of these metabolites were determined using a suite of spectroscopic techniques, including 1D and 2D NMR and infrared spectroscopy. nih.gov The analysis identified the metabolites as two new compounds: (6R)-hydroxykarahanaenone and 10-hydroxykarahanaenone. researchgate.netnih.gov The identification of these biotransformation products is crucial for understanding the metabolic pathways and potential biological activities of this compound-related compounds. nih.gov

Table 3: Identified Biotransformation Products of Karahanaenone

Precursor Biotransformation System Metabolites Identified Analytical Techniques
Karahanaenone Cytochrome P450 (CYP) 2A6 (6R)-hydroxykarahanaenone GC, GC-MS, 1D NMR, 2D NMR, IR. nih.gov

Mechanistic Investigations of Karahanaenol S Interactions

Enzymatic Biotransformation of Karahanaenone by Cytochrome P450 Enzymes (e.g., CYP2A6)

The biotransformation of the ketone precursor, karahanaenone, has been investigated, particularly its interaction with cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of foreign substances (xenobiotics) and endogenous compounds. uomus.edu.iqnews-medical.net The primary role of these enzymes is to catalyze oxidative biotransformation. uomus.edu.iq

Research has specifically examined the in vitro biotransformation of karahanaenone by human cytochrome P450 2A6 (CYP2A6). researchgate.netresearchgate.netnih.gov Studies using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) revealed that CYP2A6 oxidizes karahanaenone into two primary metabolites. researchgate.netnih.gov These metabolites were identified through spectroscopic analysis (1D NMR, 2D NMR, and infrared) as new compounds: (6R)-hydroxykarahanaenone and 10-hydroxykarahanaenone. nih.gov This indicates that in this specific enzymatic reaction, CYP2A6 is responsible for the hydroxylation of the karahanaenone structure rather than its reduction to karahanaenol. researchgate.netnih.gov

The biotransformation of other structurally similar monoterpenoid ketones has also been shown to be mediated by CYP2A6. For instance, CYP2A6 is the major enzyme involved in the hydroxylation of (-)-camphor (B167293) and is also one of the primary enzymes, along with CYP2B6, that metabolizes (-)-fenchone (B1675204) and (-)-verbenone (B192643) in humans. researchgate.netjst.go.jp

To facilitate the production of larger quantities of the karahanaenone metabolites for structural analysis, researchers have utilized engineered microorganisms. Specifically, Salmonella typhimurium OY1002/2A6, which expresses human CYP2A6, was used to biotransform karahanaenone, yielding the same two hydroxylated metabolites. researchgate.netnih.gov While CYP enzymes are key in the oxidation of karahanaenone, other microbial biotransformation routes have been identified for its conversion to this compound. For example, the fungus Aspergillus niger has been shown to transform karahanaenone into (S)-karahanaenol, a compound noted for its mint-like aroma. rjpbcs.com

Table 1: Summary of Karahanaenone Biotransformation by CYP2A6

Substrate Enzyme Key Transformation Metabolite(s) Analytical Methods

In Vitro Models for Studying this compound Metabolism

The study of this compound and related compound metabolism relies on various in vitro (test-tube) models that replicate aspects of biological systems. srce.hrnih.gov These models are essential for determining metabolic stability, identifying metabolic pathways, and understanding which enzymes are involved, providing crucial data before any in vivo studies. srce.hr

Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum obtained from homogenized liver cells. evotec.com They are a widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. srce.hrevotec.com In the studies of karahanaenone, human liver microsomes were used to demonstrate that CYP2A6 was the primary enzyme responsible for its hydroxylation. researchgate.netnih.govjst.go.jp Microsomes are advantageous because they are relatively easy to prepare and store, can be used for high-throughput screening, and can be sourced from various species (e.g., human, rat, mouse) to study interspecies differences in metabolism. evotec.comevotec.com

Recombinant Enzyme Systems: To investigate the role of a single, specific enzyme without interference from others, researchers use recombinant enzyme systems. nih.gov This involves expressing the gene for a particular human enzyme, such as CYP2A6, in a host cell like bacteria (E. coli, Salmonella typhimurium), yeast, or insect cells. researchgate.netnih.gov For karahanaenone metabolism studies, a strain of Salmonella typhimurium engineered to express human CYP2A6 and its necessary partner enzyme, NADPH-P450 reductase, was employed. researchgate.netnih.govjst.go.jp This model confirmed that CYP2A6 alone could catalyze the observed hydroxylation of karahanaenone. researchgate.net

Hepatocytes: Primary hepatocytes (liver cells) are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. dls.comnih.gov While specific studies on this compound using hepatocytes were not detailed in the reviewed literature, this model is frequently used to study the metabolism of complex compounds and can provide more comprehensive metabolic profiles compared to subcellular fractions like microsomes. evotec.comdls.com Permeabilized versions of hepatocytes have also been developed to overcome challenges with compounds that have poor cell membrane permeability. dls.com

Table 2: Comparison of Common In Vitro Metabolism Models

Model System Description Advantages Limitations Application in Karahanaenone/ol Research
Liver Microsomes Subcellular fractions containing endoplasmic reticulum enzymes. evotec.com High concentration of CYP enzymes, cost-effective, high-throughput. evotec.com Lacks cytosolic enzymes (Phase II), does not reflect cellular transport. srce.hr Used to identify CYP2A6 as the key enzyme in karahanaenone oxidation. researchgate.netnih.gov
Recombinant Enzymes Single enzymes expressed in host cells (e.g., bacteria, yeast). nih.gov Allows study of a single enzyme's contribution, clean system. researchgate.net Lacks interaction with other enzymes, may differ from native environment. wuxiapptec.com Confirmed the role of CYP2A6 in metabolizing karahanaenone. researchgate.netnih.gov

| Hepatocytes | Intact, viable liver cells. dls.com | Contains a full range of metabolic enzymes and cofactors, physiologically relevant. dls.com | More expensive, limited availability, cell membranes can limit uptake. dls.com | Not explicitly detailed for this compound, but a standard model for comprehensive metabolism studies. |

Mechanistic Studies of this compound in Biological Systems

While detailed mechanistic studies focusing specifically on this compound are limited, research on related compounds and essential oils provides insight into its potential biological activities and mechanisms of action. Mechanistic studies aim to understand how a compound exerts its effects at a molecular level, for instance, by interacting with specific cellular targets like enzymes or receptors. nih.govarxiv.orgplos.org

This compound has been identified as a component of essential oils from plants such as Cupressus sempervirens. scribd.com Essential oils and their constituents are known to exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. rjpbcs.commdpi.com

Potential Mechanisms of Action:

Antimicrobial Mechanisms: The antibacterial mechanisms of natural compounds like alkaloids often involve several targets. These can include the inhibition of bacterial cell wall synthesis, disruption of cell membrane permeability, interference with bacterial metabolism, and inhibition of nucleic acid and protein synthesis. nih.gov Essential oils have been shown to exert antibacterial effects through processes that lead to increased intracellular oxidation and DNA damage in the pathogen. mdpi.com

Anti-inflammatory Activity: Some studies have noted that compounds structurally related to this compound possess anti-inflammatory properties. rjpbcs.comresearchgate.net The mechanisms for such effects in terpenoids can be diverse, often involving the modulation of inflammatory pathways, such as inhibiting the activity of enzymes like lipoxygenase, which is involved in synthesizing inflammatory mediators. acs.org

Further research is required to elucidate the specific molecular targets and signaling pathways that are modulated by this compound to produce its biological effects.

Table 3: List of Mentioned Chemical Compounds

Compound Name
(6R)-hydroxykarahanaenone
10-hydroxykarahanaenone
(-)-Camphor
(-)-Fenchone
(-)-Verbenone
(S)-Karahanaenol
Carbon Monoxide
This compound
Karahanaenone
Limonene (B3431351)
Midazolam
Tolbutamide

Derivatives and Analogues of Karahanaenol: Synthesis and Characterization

Structural Modification Strategies for Karahanaenol

The inherent reactivity of this compound's functional groups—the hydroxyl group and the double bond—provides multiple avenues for structural modification. These modifications are pursued to alter its physicochemical properties, and to create a library of related compounds for further investigation. Key strategies include chemical synthesis, enzymatic transformations, and biotransformation of its precursors.

One of the primary methods for obtaining specific stereoisomers of this compound involves the chemoenzymatic synthesis starting from readily available natural products like (R)-limonene. nih.govacs.org This process typically involves the epoxidation of a limonene (B3431351) derivative to terpinolene (B10128) oxide, followed by a ring-enlargement reaction to form karahanaenone, the ketone precursor to this compound. nih.govacs.orgresearchgate.net The subsequent reduction of karahanaenone yields this compound. acs.org The stereochemistry of the final alcohol can be controlled through the use of specific microbial cultures or isolated enzymes. For instance, the asymmetric reduction of karahanaenone using various microorganisms can selectively produce either the (S)- or (R)-enantiomer of this compound. researchgate.netresearchgate.net

Lipase-mediated reactions are another powerful tool for the structural modification and resolution of this compound. The racemic mixture of this compound can be resolved through enantiospecific alcoholysis of its acetate (B1210297) derivative, this compound acetate, using lipases such as Pseudomonas cepacia lipase (B570770). nih.govacs.org This enzymatic process selectively deacylates one enantiomer, allowing for the separation of the (R)- and (S)-karahanaenol. nih.govacs.org The formation of this compound acetate itself is a straightforward esterification reaction, representing a simple yet effective structural modification. cnr.it

Alternative chemical synthesis routes have also been explored. One notable method involves the electrophilic cyclization of an allylsilane derived from geraniol (B1671447) to produce this compound. researchgate.net This approach highlights the versatility of organosilicon chemistry in constructing complex cyclic systems.

Furthermore, biotransformation studies on karahanaenone, the precursor to this compound, have revealed pathways to hydroxylated derivatives. researchgate.net The in vitro metabolism of karahanaenone by cytochrome P450 enzymes, such as CYP2A6, has been shown to produce novel compounds like (6R)-hydroxykarahanaenone and 10-hydroxykarahanaenone. researchgate.net These oxidized derivatives, if converted to their corresponding alcohols, would represent a distinct class of this compound analogues with altered polarity and potential for further functionalization.

Modification Strategy Precursor/Starting Material Key Reagents/Catalysts Product(s) Reference(s)
Chemoenzymatic Synthesis(R)-LimoneneMontmorillonite (B579905) clay, LiAlH₄Racemic this compound acs.orgresearchgate.net
Microbial Asymmetric ReductionKarahanaenoneGlomerella cingulata, Aspergillus niger, Fusarium solani(S)-Karahanaenol or (R)-Karahanaenol researchgate.netresearchgate.net
Lipase-Catalyzed ResolutionRacemic this compound AcetatePseudomonas cepacia lipase(R)-Karahanaenol and (S)-Karahanaenol Acetate nih.govacs.org
Allylsilane CyclizationGeraniolAllylsilane intermediateThis compound researchgate.net
Biotransformation (of precursor)KarahanaenoneCytochrome P450 (CYP2A6)(6R)-Hydroxykarahanaenone, 10-Hydroxykarahanaenone researchgate.net

Preparation and Characterization of this compound Conjugates

The conjugation of this compound to other molecules, such as flavonoids, polymers, or fluorescent dyes, represents a promising strategy for developing new materials and therapeutic agents. While specific examples of this compound conjugates are not extensively reported, methods applied to other terpenes and monoterpenoids can be extrapolated to this compound, utilizing its reactive hydroxyl group.

One potential approach is the formation of glycoside conjugates. Enzymatic glycosylation, using glycosyltransferases or glycosidases, can attach sugar moieties to the hydroxyl group of this compound. acs.orgsemanticscholar.org This process, which has been successfully applied to other natural products, could enhance the water solubility and bioavailability of this compound. acs.orgmdpi.com The synthesis of such glycosides would typically involve an activated sugar donor and a suitable enzyme catalyst. semanticscholar.org

Another viable strategy is the conjugation to polymers, creating amphiphilic structures. For instance, terpenes have been conjugated to hydrophilic polymers like dextran. researchgate.netacs.org This can be achieved by first functionalizing the terpene and then coupling it to the polymer backbone. researchgate.netacs.org For this compound, its hydroxyl group could be activated or modified to facilitate covalent linkage to a polymer, resulting in novel biomaterials with potential applications in drug delivery. nottingham.ac.uk

The synthesis of fluorescently-labeled this compound conjugates is also a possibility. Terpenoids have been conjugated with fluorescent dyes like BODIPY to create probes for biological imaging. acs.org The hydroxyl group of this compound could serve as a handle for attaching such a dye, either directly or via a linker, enabling the study of its distribution and interaction within biological systems.

Furthermore, monoterpene-flavonoid conjugates have been isolated from natural sources, suggesting that synthetic routes to such hybrids are feasible. nih.gov These conjugates often exhibit interesting biological activities. nih.gov The synthesis could involve the esterification or etherification of this compound with a suitably functionalized flavonoid.

Conjugate Type Potential Conjugation Partner Potential Synthetic Method Anticipated Properties/Applications Reference(s) for Method
GlycosideMonosaccharides (e.g., glucose, galactose)Enzymatic Glycosylation (Glycosyltransferases)Enhanced water solubility, altered bioavailability acs.orgsemanticscholar.org
Polymer ConjugateDextran, Poly(ethylene glycol) (PEG)Esterification, EtherificationAmphiphilic properties, drug delivery vehicle researchgate.netacs.org
Fluorescent ProbeBODIPY dyesEsterification, Click ChemistryBiological imaging, mechanistic studies acs.org
Flavonoid HybridChalcones, FlavanonesEsterification, EtherificationNovel biological activities nih.gov

Design and Synthesis of this compound-Inspired Scaffolds

The unique seven-membered ring of this compound, with its specific substitution pattern, presents an interesting and underexplored scaffold for medicinal chemistry and drug discovery. ontosight.ai The concept of "scaffold hopping," where the core structure of a known molecule is modified to create novel compounds with potentially improved properties, is a widely used strategy in drug development. nih.govniper.gov.in The cycloheptane (B1346806) ring system, while less common than five- or six-membered rings, has been incorporated into bioactive molecules, suggesting its potential as a privileged scaffold. rsc.org

A this compound-inspired scaffold would leverage the three-dimensional arrangement of the trimethyl-substituted cycloheptene (B1346976) core. This framework can be used to project functional groups in specific spatial orientations, which is crucial for interaction with biological targets. The synthesis of a library of compounds based on this scaffold could involve retaining the core ring structure while systematically modifying the substituents.

For example, the hydroxyl group and the double bond of this compound can be transformed into a variety of other functional groups, such as amines, amides, or different heterocyclic rings. The double bond could be epoxidized, dihydroxylated, or cleaved to introduce new functionalities. The synthesis of such scaffolds would likely involve multi-step chemical transformations to build complexity and diversity around the central cycloheptane ring.

The design of such scaffolds could be guided by computational methods to predict the spatial arrangement of the resulting molecules and their potential to interact with specific protein targets. While the cyclopentane (B165970) ring has been recognized as a valuable scaffold in medicinal chemistry, the larger and more flexible cycloheptane ring of this compound offers different conformational possibilities that could be exploited in the design of new therapeutic agents. researchgate.netresearchgate.net The development of synthetic routes to this compound-inspired scaffolds could open up new areas of chemical space for drug discovery. nih.govrsc.org

Scaffold Design Principle Synthetic Approach Potential Advantages Reference(s) for Principle
Scaffold HoppingModification of the cycloheptene core of this compoundAccess to novel chemical space, potentially improved properties nih.govniper.gov.in
Privileged ScaffoldUtilization of the cycloheptane ring as a core structureUnique three-dimensional arrangement of functional groups rsc.org
Diversity-Oriented SynthesisFunctionalization of the hydroxyl and alkene groupsCreation of a library of diverse compounds for screening mdpi.com
Chemoenzymatic SynthesisCombination of enzymatic and chemical steps for scaffold diversificationHigh stereoselectivity and access to complex structures nih.gov

Advanced Research Applications and Methodological Considerations in Karahanaenol Research

Integrated Omics Approaches in Karahanaenol Research (e.g., Metabolomics, Proteomics)

Integrated omics technologies offer a holistic view of the biological systems that produce and are influenced by this compound. mdpi.comfrontiersin.org By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the molecular networks at play. mdpi.commedcraveonline.com This systems-level understanding is crucial for deciphering the complex regulatory mechanisms that govern the biosynthesis of monoterpenoids like this compound. medcraveonline.com

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govmetabolon.com In this compound research, metabolomics serves as a powerful tool for profiling the metabolic fingerprint of a source organism, such as a hop plant or a microorganism. nih.gov It allows for the precise identification and quantification of this compound, its precursors (like Karahanaenone), and other related metabolites. acs.org This approach can reveal how different environmental conditions or genetic modifications affect the production of the compound. For example, comparing the metabolomes of different strains of Aspergillus niger could identify those that are most efficient at converting Karahanaenone to this compound. rjpbcs.com

Proteomics , the study of the entire set of proteins expressed by an organism, complements metabolomics by identifying the enzymatic machinery responsible for biosynthesis. revespcardiol.orgnih.gov In the context of this compound, proteomic analysis can identify the specific reductases or other enzymes that catalyze the conversion of precursors into the final alcohol. rjpbcs.com By correlating protein expression levels with metabolite concentrations, researchers can pinpoint key enzymes that may be targets for metabolic engineering to increase yield. mdpi.com

The true power of these technologies is realized when they are integrated. frontiersin.orgfrontiersin.org An integrated omics approach combines data from these different levels of biological organization to construct a comprehensive model of the system. nih.gov For instance, a transcriptomic study might identify genes that are highly expressed under conditions of high this compound production. A subsequent proteomic study could confirm that these genes translate into the corresponding enzymes, and metabolomic analysis would verify the resulting increase in this compound and related pathway intermediates. mdpi.com This multi-layered approach provides robust evidence for gene function and pathway regulation, moving beyond simple correlation to a more mechanistic understanding. nih.gov

Omics ApproachApplication in this compound ResearchPotential Findings
MetabolomicsProfiling of metabolites in this compound-producing organisms (e.g., hop plants, Aspergillus niger).Identification and quantification of this compound, its isomers, precursors (Karahanaenone), and downstream products.
ProteomicsIdentification of enzymes involved in the this compound biosynthetic pathway.Discovery of specific reductases and other enzymes responsible for the conversion of Karahanaenone to this compound.
Integrated OmicsCombining metabolomic, proteomic, and transcriptomic data to model the biosynthetic pathway.Elucidation of regulatory networks, identification of rate-limiting steps, and discovery of novel pathway interactions.

Computational Chemistry and Molecular Modeling of this compound and Related Pathways

Computational chemistry and molecular modeling have become indispensable tools for studying chemical systems at the molecular level. kallipos.gramazon.com These methods apply principles of quantum mechanics and classical physics to model the structure, properties, and reactivity of molecules, providing insights that can be difficult to obtain through experimental means alone. kallipos.grgoogle.com

In this compound research, molecular modeling can be used to investigate the three-dimensional structures of the enzymes involved in its biosynthesis. nih.gov For example, creating a structural model of the reductase from Aspergillus niger that converts Karahanaenone to this compound can help researchers understand its substrate specificity and catalytic mechanism. rjpbcs.com This knowledge is critical for protein engineering efforts aimed at improving enzyme efficiency or altering its stereoselectivity to produce a specific enantiomer, such as (S)-Karahanaenol, which is noted for its minty aroma. rjpbcs.com

Furthermore, computational approaches are vital for modeling entire biosynthetic pathways. scirp.orgnih.gov Kinetic modeling of metabolic networks can simulate the flow of metabolites (flux) through a pathway and predict the effects of genetic or environmental changes. nih.govpurdue.edu For the this compound pathway, a kinetic model could be developed to identify metabolic bottlenecks that limit its production. purdue.edu By simulating the overexpression or inhibition of different enzymes in the pathway, researchers can formulate hypotheses and design more effective strategies for metabolic engineering before undertaking extensive laboratory work. nih.gov These in silico models can integrate data from omics studies to create a dynamic and predictive representation of the biological system. scirp.org

Computational MethodApplication in this compound ResearchExample Insights
Molecular DockingSimulating the interaction between Karahanaenone and the active site of a reductase enzyme.Understanding the binding affinity and orientation that leads to catalysis.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the enzymatic reaction mechanism of this compound formation.Identifying key amino acid residues involved in the catalytic process. nih.gov
Kinetic ModelingSimulating the metabolic flux through the this compound biosynthetic pathway.Predicting the impact of enzyme concentration changes on the final yield of this compound. nih.gov

Future Prospects in this compound Research and Biotechnological Applications

The future of this compound research is poised to capitalize on the integration of these advanced methodologies to unlock new biotechnological applications. mdpi.comnih.gov While currently recognized for its contribution to aroma profiles, particularly in the flavor and fragrance industry, the potential applications of this compound could be significantly expanded. acs.orgrjpbcs.com

A primary area of future development is the enhanced biotechnological production of this compound. nih.gov Metabolic engineering and synthetic biology approaches, guided by omics data and computational models, will enable the creation of microbial cell factories (e.g., in E. coli or yeast) designed for high-yield production of specific this compound enantiomers. nih.gov This would provide a sustainable and cost-effective alternative to extraction from natural sources or complex chemical synthesis.

Furthermore, this compound serves as a valuable chiral building block for the synthesis of other complex molecules. mdpi.com Its unique seven-membered ring structure makes it an interesting starting material for creating novel compounds with potential pharmaceutical or agricultural applications. Future research will likely focus on developing enzymatic or chemoenzymatic pathways that use this compound as a precursor to generate high-value chemicals. mdpi.com

The exploration of extremophiles—microorganisms that thrive in extreme environments—may also uncover novel enzymes with superior properties for this compound synthesis, such as enhanced stability or activity under industrial process conditions. mdpi.com The unique metabolic capabilities of these organisms represent a vast, untapped resource for biotechnology. nih.govmdpi.com As our understanding of plant biotechnology and microbial metabolism deepens, the scope of applications for compounds like this compound will continue to grow, driven by the need for sustainable and innovative chemical solutions. wiley.com

Q & A

Q. What protocols validate the environmental relevance of this compound emission studies?

  • Methodological Answer : Field measurements should align with laboratory simulations. Use controlled-environment chambers to replicate temperature, humidity, and light conditions. Volatile Organic Compound (VOC) trapping with Tenax® TA tubes, followed by thermal desorption-GC-MS, ensures accurate quantification. Cross-reference data with ecological databases (e.g., KNApSAcK) to confirm allelopathic or pollinator-attraction roles .

Tables for Key Methodological Comparisons

Parameter Isolation (HD + GC-MS) Synthesis (Chiral Catalysis) Bioassay (Cytotoxicity)
Key Technique HydrodistillationSharpless epoxidationMTT assay
Validation Method NIST library matchChiral HPLCANOVA with Tukey’s post-hoc
Critical Data to Report Retention index, MS scoreEnantiomeric excess (ee)IC₅₀ ± SEM
Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.